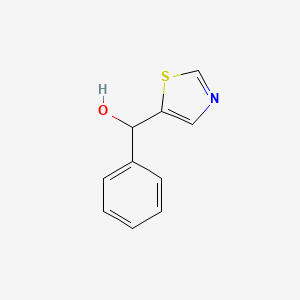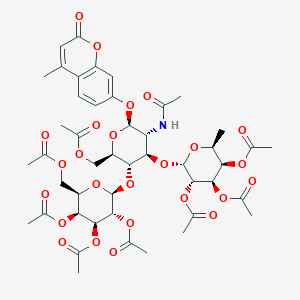
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is a complex carbohydrate derivative used primarily in research settings. It is a trisaccharide, meaning it consists of three sugar molecules, and is linked to a 4-methylumbelliferyl glycoside group. This compound is often utilized in studies related to glycan interactions, cell signaling, and as a substrate in enzymatic assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specialized reagents and catalysts to ensure the correct stereochemistry and yield of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This can be used to alter the glycosidic linkages.
Substitution: This can involve replacing one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in cell signaling studies to understand glycan interactions with proteins.
Medicine: Investigated for its potential role in disease markers and therapeutic targets.
Industry: Utilized in the development of diagnostic assays and as a substrate in enzymatic reactions
Wirkmechanismus
The mechanism of action of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate involves its interaction with specific proteins and enzymes. The 4-methylumbelliferyl group acts as a fluorescent tag, allowing researchers to track the compound’s interactions and reactions. The trisaccharide portion can bind to lectins and other carbohydrate-binding proteins, influencing cell signaling pathways and enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lewis A Trisaccharide: Another trisaccharide with a different glycosidic linkage.
Lewis B Trisaccharide: Similar structure but with additional fucose residues.
Sialyl Lewis X: Contains a sialic acid residue, making it more negatively charged
Uniqueness
Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is unique due to its combination of a trisaccharide structure with a fluorescent tag, making it particularly useful in research applications that require tracking and visualization of glycan interactions .
Eigenschaften
Molekularformel |
C46H57NO25 |
|---|---|
Molekulargewicht |
1023.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C46H57NO25/c1-18-14-34(57)68-31-15-29(12-13-30(18)31)67-44-35(47-20(3)48)39(72-45-42(65-27(10)55)40(63-25(8)53)36(19(2)60-45)61-23(6)51)37(32(69-44)16-58-21(4)49)71-46-43(66-28(11)56)41(64-26(9)54)38(62-24(7)52)33(70-46)17-59-22(5)50/h12-15,19,32-33,35-46H,16-17H2,1-11H3,(H,47,48)/t19-,32+,33+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44+,45-,46-/m0/s1 |
InChI-Schlüssel |
KDPLRAZOVYNOCS-HYOQJRDNSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


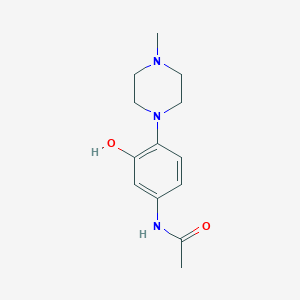
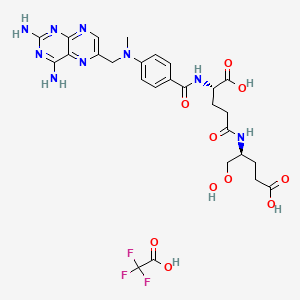

![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)

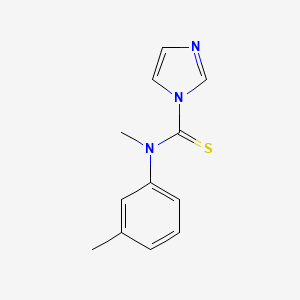
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
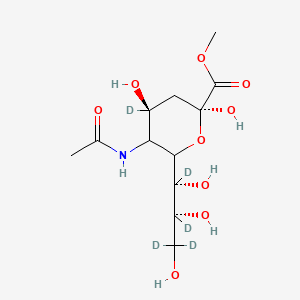
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
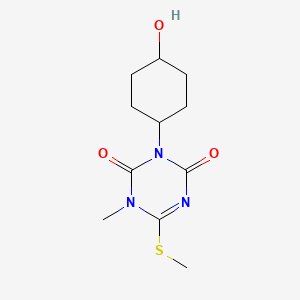
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
